Gold(1+);(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane Gold(1+);(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane Auranofin is an orally available, lipophilic, organogold compound, used to treat rheumatoid arthritis, with anti-inflammatory and potential antineoplastic activities. Auranofin interacts with selenocysteine residue within the redox-active domain of mitochondrial thioredoxin reductase (TrxR), thereby blocking the activity of TrxR. As a result, this agent induces mitochondrial oxidative stress leading to the induction of apoptosis. Furthermore, this agent strongly inhibits the JAK1/STAT3 signal transduction pathway, thereby suppressing expression of immune factors involved in inflammation. TrxR, overexpressed in many cancer cell types, inhibits apoptosis, promotes cell growth and survival and plays a role in resistance to chemotherapy; TrxR catalyzes the reduction of oxidized thioredoxin (Trx) and plays a central role in regulating cellular redox homeostasis.
Auranofin, also known as ridaura or SK and F-39162, belongs to the class of organic compounds known as tetracarboxylic acids and derivatives. These are carboxylic acids containing exactly four carboxyl groups. Auranofin is a drug which is used in the treatment of active, progressive or destructive forms of inflammatory arthritis, such as adult rheumatoid arthritis. Auranofin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Auranofin has been detected in multiple biofluids, such as urine and blood. Within the cell, auranofin is primarily located in the cytoplasm.
An oral chrysotherapeutic agent for the treatment of rheumatoid arthritis. Its exact mechanism of action is unknown, but it is believed to act via immunological mechanisms and alteration of lysosomal enzyme activity. Its efficacy is slightly less than that of injected gold salts, but it is better tolerated, and side effects which occur are potentially less serious.
Brand Name: Vulcanchem
CAS No.: 34031-32-8
VCID: VC0519769
InChI: InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/q;;+1/p-1/t10-,11-,12+,13-,14+;;/m1../s1
SMILES: CCP(CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+]
Molecular Formula: C20H35AuO9PS+
Molecular Weight: 678.5 g/mol

Gold(1+);(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane

CAS No.: 34031-32-8

Inhibitors

VCID: VC0519769

Molecular Formula: C20H35AuO9PS+

Molecular Weight: 678.5 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

Gold(1+);(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane - 34031-32-8

CAS No. 34031-32-8
Product Name Gold(1+);(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane
Molecular Formula C20H35AuO9PS+
Molecular Weight 678.5 g/mol
IUPAC Name gold(1+);(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane
Standard InChI InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/q;;+1/p-1/t10-,11-,12+,13-,14+;;/m1../s1
Standard InChIKey AUJRCFUBUPVWSZ-XTZHGVARSA-M
Isomeric SMILES CCP(CC)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+]
SMILES CCP(CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+]
Canonical SMILES CC[PH+](CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+]
Appearance Solid powder
Colorform White crystalline powde
Melting Point 112-115 °C
Physical Description Solid
Description Auranofin is an orally available, lipophilic, organogold compound, used to treat rheumatoid arthritis, with anti-inflammatory and potential antineoplastic activities. Auranofin interacts with selenocysteine residue within the redox-active domain of mitochondrial thioredoxin reductase (TrxR), thereby blocking the activity of TrxR. As a result, this agent induces mitochondrial oxidative stress leading to the induction of apoptosis. Furthermore, this agent strongly inhibits the JAK1/STAT3 signal transduction pathway, thereby suppressing expression of immune factors involved in inflammation. TrxR, overexpressed in many cancer cell types, inhibits apoptosis, promotes cell growth and survival and plays a role in resistance to chemotherapy; TrxR catalyzes the reduction of oxidized thioredoxin (Trx) and plays a central role in regulating cellular redox homeostasis.
Auranofin, also known as ridaura or SK and F-39162, belongs to the class of organic compounds known as tetracarboxylic acids and derivatives. These are carboxylic acids containing exactly four carboxyl groups. Auranofin is a drug which is used in the treatment of active, progressive or destructive forms of inflammatory arthritis, such as adult rheumatoid arthritis. Auranofin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Auranofin has been detected in multiple biofluids, such as urine and blood. Within the cell, auranofin is primarily located in the cytoplasm.
An oral chrysotherapeutic agent for the treatment of rheumatoid arthritis. Its exact mechanism of action is unknown, but it is believed to act via immunological mechanisms and alteration of lysosomal enzyme activity. Its efficacy is slightly less than that of injected gold salts, but it is better tolerated, and side effects which occur are potentially less serious.
Purity >95% (or refer to the Certificate of Analysis)
Shelf Life Auranofin powder darkens slightly when exposed to strong light and also to some extent when stored at a temperature of 60 °C or warmer; the darkening indicates a small degree of chemical degradation, but the effect on biologic activity is not known.
Solubility Insoluble in water
1.51e-01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Auranofin; SKF-39162; SKF-D-39162; SKF 39162; SKF D 39162; SKFD-39162; SKFD39162; Ridaura; NSC 321521, Ridauragold thiol
Reference 1: Fuchs BB, RajaMuthiah R, Souza AC, Eatemadpour S, Rossoni RD, Santos DA, Junqueira JC, Rice LB, Mylonakis E. Inhibition of bacterial and fungal pathogens by the orphaned drug auranofin. Future Med Chem. 2016;8(2):117-32. doi: 10.4155/fmc.15.182. PubMed PMID: 26808006; PubMed Central PMCID: PMC4976847.
2: Oommen D, Yiannakis D, Jha AN. BRCA1 deficiency increases the sensitivity of ovarian cancer cells to auranofin. Mutat Res. 2016 Feb-Mar;784-785:8-15. doi: 10.1016/j.mrfmmm.2015.11.002. PubMed PMID: 26731315.
3: Gamberi T, Fiaschi T, Modesti A, Massai L, Messori L, Balzi M, Magherini F. Evidence that the antiproliferative effects of auranofin in Saccharomyces cerevisiae arise from inhibition of mitochondrial respiration. Int J Biochem Cell Biol. 2015 Aug;65:61-71. doi: 10.1016/j.biocel.2015.05.016. PubMed PMID: 26024642.
4: You BR, Park WH. Auranofin induces mesothelioma cell death through oxidative stress and GSH depletion. Oncol Rep. 2016 Jan;35(1):546-51. doi: 10.3892/or.2015.4382. PubMed PMID: 26530353.
5: Harbut MB, Vilchèze C, Luo X, Hensler ME, Guo H, Yang B, Chatterjee AK, Nizet V, Jacobs WR Jr, Schultz PG, Wang F. Auranofin exerts broad-spectrum bactericidal activities by targeting thiol-redox homeostasis. Proc Natl Acad Sci U S A. 2015 Apr 7;112(14):4453-8. doi: 10.1073/pnas.1504022112. PubMed PMID: 25831516; PubMed Central PMCID: PMC4394260.
6: He MF, Gao XP, Li SC, He ZH, Chen N, Wang YB, She JX. Anti-angiogenic effect of auranofin on HUVECs in vitro and zebrafish in vivo. Eur J Pharmacol. 2014 Oct 5;740:240-7. doi: 10.1016/j.ejphar.2014.07.034. PubMed PMID: 25064343.
7: Aguinagalde L, Díez-Martínez R, Yuste J, Royo I, Gil C, Lasa Í, Martín-Fontecha M, Marín-Ramos NI, Ardanuy C, Liñares J, García P, García E, Sánchez-Puelles JM. Auranofin efficacy against MDR Streptococcus pneumoniae and Staphylococcus aureus infections. J Antimicrob Chemother. 2015 Sep;70(9):2608-17. doi: 10.1093/jac/dkv163. PubMed PMID: 26142477.
8: Park SH, Lee JH, Berek JS, Hu MC. Auranofin displays anticancer activity against ovarian cancer cells through FOXO3 activation independent of p53. Int J Oncol. 2014 Oct;45(4):1691-8. doi: 10.3892/ijo.2014.2579. PubMed PMID: 25096914; PubMed Central PMCID: PMC4151813.
9: Hokai Y, Jurkowicz B, Fernández-Gallardo J, Zakirkhodjaev N, Sanaú M, Muth TR, Contel M. Auranofin and related heterometallic gold(I)-thiolates as potent inhibitors of methicillin-resistant Staphylococcus aureus bacterial strains. J Inorg Biochem. 2014 Sep;138:81-8. doi: 10.1016/j.jinorgbio.2014.05.008. PubMed PMID: 24935090; PubMed Central PMCID: PMC4139291.
10: Andrade RM, Chaparro JD, Capparelli E, Reed SL. Auranofin is highly efficacious against Toxoplasma gondii in vitro and in an in vivo experimental model of acute toxoplasmosis. PLoS Negl Trop Dis. 2014 Jul 31;8(7):e2973. doi: 10.1371/journal.pntd.0002973. PubMed PMID: 25079790; PubMed Central PMCID: PMC4117455.
11: Alzoubi K, Egler J, Abed M, Lang F. Enhanced eryptosis following auranofin exposure. Cell Physiol Biochem. 2015;37(3):1018-28. doi: 10.1159/000430228. PubMed PMID: 26397807.
12: Jatoi A, Radecki Breitkopf C, Foster NR, Block MS, Grudem M, Wahner Hendrickson A, Carlson RE, Barrette B, Karlin N, Fields AP. A mixed-methods feasibility trial of protein kinase C iota inhibition with auranofin in asymptomatic ovarian cancer patients. Oncology. 2015;88(4):208-13. doi: 10.1159/000369257. PubMed PMID: 25502607; PubMed Central PMCID: PMC4536897.
13: Fiskus W, Saba N, Shen M, Ghias M, Liu J, Gupta SD, Chauhan L, Rao R, Gunewardena S, Schorno K, Austin CP, Maddocks K, Byrd J, Melnick A, Huang P, Wiestner A, Bhalla KN. Auranofin induces lethal oxidative and endoplasmic reticulum stress and exerts potent preclinical activity against chronic lymphocytic leukemia. Cancer Res. 2014 May 1;74(9):2520-32. doi: 10.1158/0008-5472.CAN-13-2033. PubMed PMID: 24599128; PubMed Central PMCID: PMC4172421.
14: Park N, Chun YJ. Auranofin promotes mitochondrial apoptosis by inducing annexin A5 expression and translocation in human prostate cancer cells. J Toxicol Environ Health A. 2014;77(22-24):1467-76. doi: 10.1080/15287394.2014.955834. PubMed PMID: 25343295.
15: Isakov E, Weisman-Shomer P, Benhar M. Suppression of the pro-inflammatory NLRP3/interleukin-1β pathway in macrophages by the thioredoxin reductase inhibitor auranofin. Biochim Biophys Acta. 2014 Oct;1840(10):3153-61. doi: 10.1016/j.bbagen.2014.07.012. PubMed PMID: 25065288.
PubChem Compound 16667669
Last Modified Nov 11 2021
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